

Environmental Fate and Degradation of Butyl Carbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl carbamate*

Cat. No.: *B165899*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl carbamate, a simple alkyl ester of carbamic acid, finds application in various industrial processes and serves as a fundamental structural motif in numerous pharmaceuticals and agricultural chemicals. Understanding its environmental fate and degradation is paramount for conducting comprehensive environmental risk assessments and ensuring the sustainable development of related products. This technical guide provides an in-depth overview of the current scientific understanding of **butyl carbamate**'s behavior in the environment, including its physicochemical properties, mobility, and degradation pathways. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of Butyl Carbamate

The environmental transport and fate of a chemical are largely dictated by its physical and chemical properties. The key physicochemical parameters for **n-butyl carbamate** are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ NO ₂	[1]
Molecular Weight	117.15 g/mol	[2]
Melting Point	51-56 °C	[2]
Boiling Point	204-209.9 °C	[2]
Vapor Pressure	0.15 mm Hg (at 25 °C, estimated)	[2]
Water Solubility	2.58 x 10 ⁴ mg/L (at 37 °C)	[2]
Octanol-Water Partition Coefficient (log K _{ow})	0.85 (measured)	[2]
Henry's Law Constant	9.3 x 10 ⁻⁸ atm·m ³ /mol (estimated)	[2]
Soil Organic Carbon-Water Partitioning Coefficient (K _{oc})	69 (estimated)	[2]

Environmental Fate and Mobility

The physicochemical properties of **butyl carbamate** suggest its potential distribution across various environmental compartments.

Atmospheric Fate

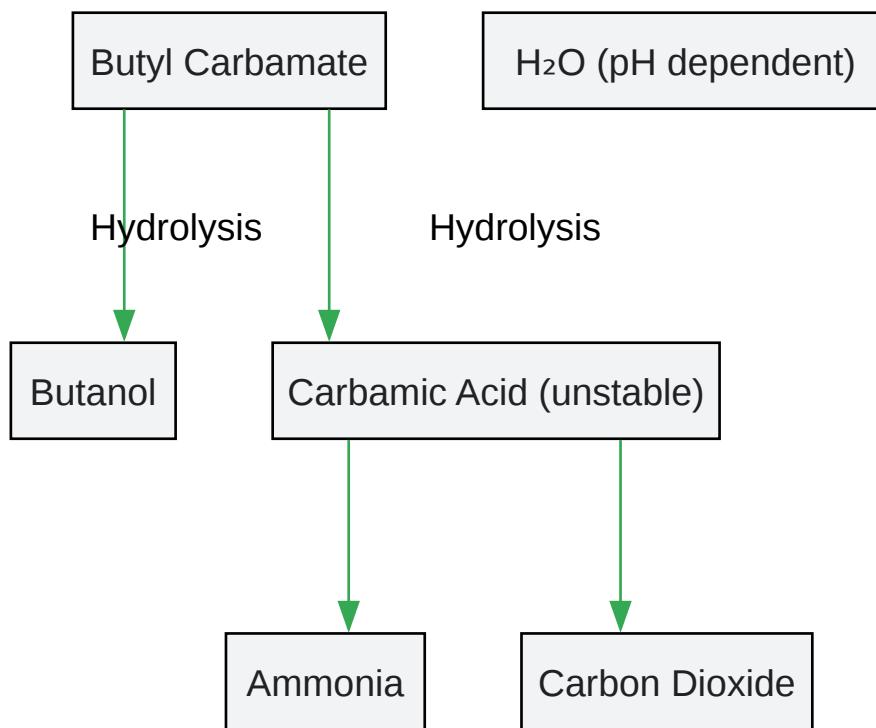
With an estimated vapor pressure of 0.15 mm Hg at 25 °C, **n-butyl carbamate** is expected to exist predominantly in the vapor phase in the atmosphere[2]. In this phase, its primary degradation pathway is through reaction with photochemically-produced hydroxyl radicals[2]. The estimated atmospheric half-life for this reaction is approximately 1.5 days, suggesting that it is not highly persistent in the air[2].

Aquatic Fate

Butyl carbamate's high water solubility and low estimated Henry's Law constant indicate that it is not expected to volatilize significantly from water surfaces[2]. The estimated bioconcentration

factor (BCF) of 2.6, derived from its measured log Kow, suggests a low potential for bioaccumulation in aquatic organisms[2].

Terrestrial Fate


The estimated soil organic carbon-water partitioning coefficient (Koc) of 69 indicates that **n-butyl carbamate** is expected to have high mobility in soil[2]. This high mobility suggests a potential for leaching into groundwater. Volatilization from moist soil surfaces is not considered a significant fate process due to its low Henry's Law constant[2].

Degradation Pathways

The degradation of **butyl carbamate** in the environment can occur through both abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: Hydrolysis is a key abiotic degradation pathway for many carbamates. However, simple aliphatic carbamates like **n-butyl carbamate** are generally resistant to hydrolysis under neutral environmental conditions[2]. The rate of hydrolysis is significantly influenced by pH. For **n-butyl carbamate**, the estimated half-lives for base-catalyzed hydrolysis are exceedingly long, on the order of 3300 years at pH 7 and 330 years at pH 8[2]. This suggests that abiotic hydrolysis is not a significant degradation pathway in most natural aquatic environments. The primary products of hydrolysis are expected to be butanol and carbamic acid, which is unstable and decomposes to ammonia and carbon dioxide.

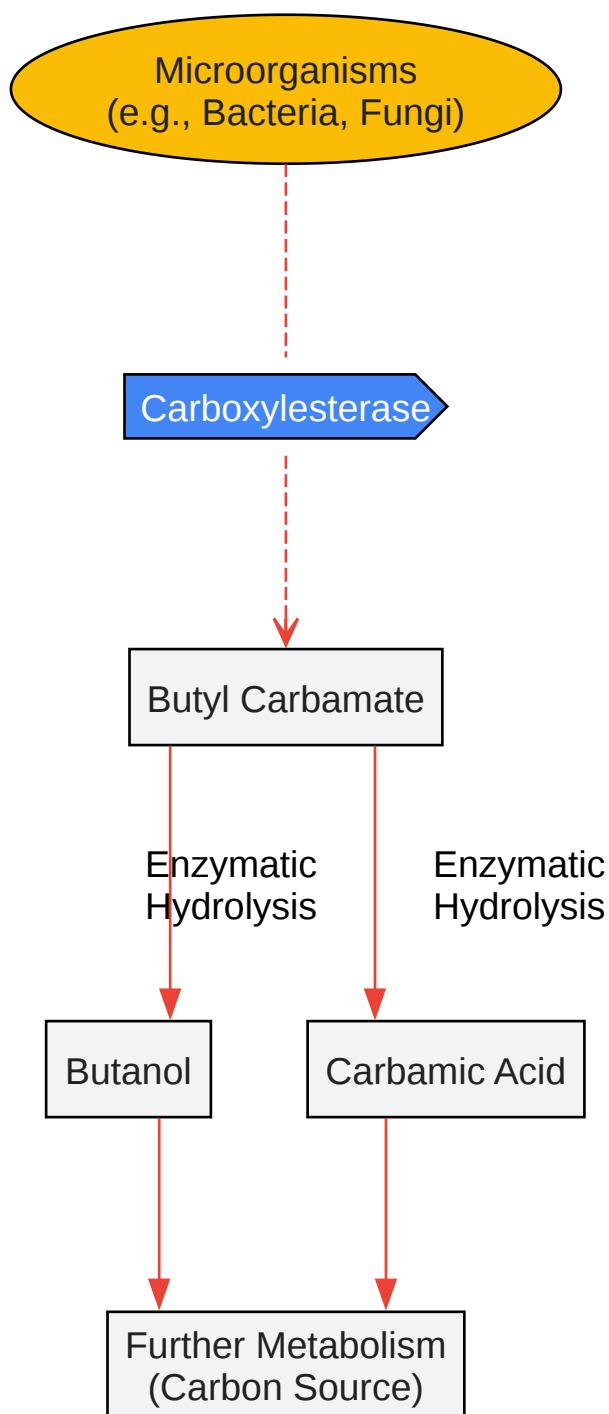

[Click to download full resolution via product page](#)

Figure 1: Proposed abiotic hydrolysis pathway of **butyl carbamate**.

Photodegradation: Direct photolysis can be a degradation route for chemicals that absorb light in the solar spectrum (>290 nm). While specific experimental data on the photodegradation of **n-butyl carbamate** is limited, related carbamates have been shown to undergo photodecomposition[3]. The process would likely involve the cleavage of the carbamate bond. Indirect photolysis, mediated by reactive species like hydroxyl radicals present in sunlit waters, could also contribute to its degradation.

Biotic Degradation

Microbial degradation is a primary route for the breakdown of many organic compounds in the environment. While specific studies on **n-butyl carbamate** are scarce, the general mechanisms of carbamate biodegradation are well-documented. The initial and key step in the microbial degradation of carbamates is typically the enzymatic hydrolysis of the ester linkage by carboxyl ester hydrolases, leading to the formation of an alcohol and carbamic acid[4].

[Click to download full resolution via product page](#)

Figure 2: Generalized biotic degradation pathway of **butyl carbamate**.

The resulting butanol and carbamic acid (which decomposes to ammonia and carbon dioxide) can then be utilized by microorganisms as carbon and nitrogen sources, leading to further

mineralization[5]. The rate and extent of biodegradation will depend on various environmental factors, including the microbial population, temperature, pH, and nutrient availability.

Experimental Protocols

Detailed experimental protocols for the determination of the environmental fate of chemicals are provided in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). While specific reports detailing the application of these methods to **n-butyl carbamate** were not found in the literature search, the following sections describe the principles of the standard test guidelines relevant to the data presented.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).

- Preparation of Solutions: Sterile aqueous buffer solutions at the desired pH values are prepared. The test substance is added at a concentration that is low enough to be soluble and not to alter the pH of the buffer.
- Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated studies).
- Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used.
- Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. From this, the hydrolysis rate constant and the half-life at each pH are calculated.

Ready Biodegradability - CO₂ Evolution Test (based on OECD Guideline 301B)

This method evaluates the potential for a chemical to be readily biodegradable under aerobic aquatic conditions.


- **Test Setup:** A known concentration of the test substance is added to a mineral medium inoculated with microorganisms from a source like activated sludge.
- **Incubation:** The mixture is incubated in the dark in a closed system with a means to trap the carbon dioxide produced. The system is aerated with CO₂-free air.
- **Measurement of CO₂:** The amount of CO₂ evolved is measured over a 28-day period by titrating the contents of the CO₂ traps (e.g., barium hydroxide or sodium hydroxide solutions).
- **Calculation of Biodegradation:** The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount of CO₂ that could be produced from the complete mineralization of the test substance. A substance is considered readily biodegradable if it reaches a 60% biodegradation level within a 10-day window during the 28-day test.

Phototransformation of Chemicals in Water - Direct Photolysis (based on OECD Guideline 316)

This guideline describes a tiered approach to assess the direct photolysis of a chemical in water.

- **Tier 1 (Screening):** The molar absorption spectrum of the chemical in water is measured. This data is used with solar irradiance data to estimate a maximum possible first-order rate constant for direct photolysis.
- **Tier 2 (Experimental Study):** If the Tier 1 screen suggests significant photolysis, an experimental study is conducted. A solution of the test substance in pure, buffered water is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).
- **Analysis:** The concentration of the test substance is measured over time using a suitable analytical method like HPLC. Dark controls are run in parallel to account for any non-photolytic degradation.

- Data Evaluation: The rate of photolysis and the photolytic half-life are calculated. If significant degradation occurs, degradation products may also be identified and quantified.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl carbamate [webbook.nist.gov]
- 2. n-Butyl carbamate | C5H11NO2 | CID 11596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Environmental Fate and Degradation of Butyl Carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165899#environmental-fate-and-degradation-of-butyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

